VGB6MN0Z00

Descripción general

Descripción

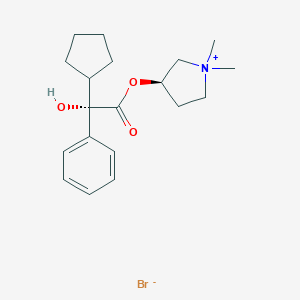

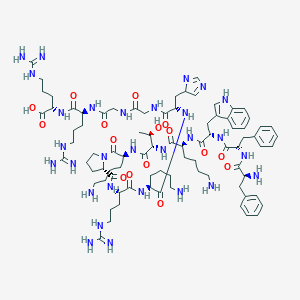

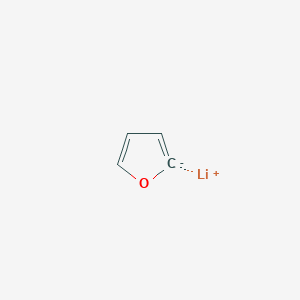

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)- is a sophisticated organic compound known for its unique structure and a range of potential applications in scientific research. This compound combines elements of pyrrolidinium and cyclopentylhydroxyphenylacetyl groups, with bromide serving as the counterion.

Aplicaciones Científicas De Investigación

Chemistry:

Used as a precursor or intermediate in the synthesis of other complex organic molecules.

Biology:

Potential probe or ligand in the study of biochemical pathways and receptor-ligand interactions.

Medicine:

Investigation into its potential as a pharmacologically active compound, exploring anti-inflammatory, analgesic, or neuroprotective properties.

Industry:

Applications in the production of specialized polymers, materials, or as a catalyst in various chemical processes.

Mecanismo De Acción

Target of Action

Glycopyrrolate, also known as Glycopyrronium bromide, is a muscarinic antagonist . It has the highest affinity for M1 receptors , followed by M3, M2/M4, and M5 . Muscarinic receptors M1 to M4 are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions .

Mode of Action

Glycopyrrolate competitively blocks muscarinic receptors, thus inhibiting cholinergic transmission . It blocks the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the CNS . This inhibition indirectly reduces the rate of salivation by preventing the stimulation of acetylcholine receptors .

Biochemical Pathways

The systemic distribution of muscarinic receptors throughout the body allows glycopyrrolate to reduce secretions from sweat glands, oral, airway, and gastric secretions . It also reduces cardiac inhibitory reflexes and bronchoconstriction in COPD .

Pharmacokinetics

Glycopyrrolate has highly variable pharmacokinetics. The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg . The volume of distribution in adults aged 60-75 years is 0.42 ± 0.22 L/kg . It is excreted in the urine as unchanged drug (IM: >80%, IV: 85%) and in the bile as unchanged drug (<5%) . The clearance in children and adolescents ≤14 years is a mean range of 1.01 to 1.41 L/kg/hour (range: 0.32 to 2.22 L/kg/hour), and in adults, it is 0.54 ± 0.14 L/kg/hour .

Result of Action

The result of glycopyrrolate’s action is a reduction in salivation, gastric secretions, and bronchoconstriction. It is used to treat hyperhidrosis, severe drooling, COPD, and in combination with other medications to treat ulcers . It is also used in anesthesia .

Action Environment

The action of glycopyrrolate can be influenced by environmental factors such as the patient’s renal function. Elimination is severely impaired in patients with renal failure . Therefore, the patient’s health status can significantly impact the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Glycopyrronium bromide, (2S,3’R)-, acts as a competitive and potent antagonist of M3 muscarinic acetylcholine receptors . The binding of Glycopyrronium bromide, (2S,3’R)- to these receptors inhibits acetylcholine-mediated bronchoconstriction , reducing air trapping, increasing forced expiratory volume in 1 s (FEV1), and reducing symptoms .

Cellular Effects

Glycopyrronium bromide, (2S,3’R)- has been shown to have significant effects on various types of cells and cellular processes. It reduces sweat gland, oral, airway, and gastric secretions, as well as reducing cardiac inhibitory reflexes . It also reduces bronchoconstriction in chronic obstructive pulmonary disease (COPD) .

Molecular Mechanism

Glycopyrronium bromide, (2S,3’R)- is a quaternary ammonium compound that slowly dissociates from muscarinic receptors, leading to a long duration of action . It has a wider therapeutic index than other anticholinergic medications, such as tiotropium .

Temporal Effects in Laboratory Settings

In laboratory settings, Glycopyrronium bromide, (2S,3’R)- has been shown to produce dose-dependent bronchodilation . At Day 28, increases in mean trough FEV1 versus placebo were statistically significant for all regimens, ranging from 51 mL (Glycopyrronium bromide, (2S,3’R)- 12.5 μg OD) to 160 mL (Glycopyrronium bromide, (2S,3’R)- 50 μg BID) .

Dosage Effects in Animal Models

While specific studies on dosage effects of Glycopyrronium bromide, (2S,3’R)- in animal models are limited, it’s worth noting that in human studies, different dosages have shown varying effects. For instance, a 12.5 μg BID dose produced a marginally higher improvement in trough FEV1 versus placebo than 50 μg OD .

Metabolic Pathways

Glycopyrronium bromide, (2S,3’R)- is eliminated from the body by renal excretion . Therefore, systemic exposure is expected to be increased in patients with decreasing renal function .

Transport and Distribution

Glycopyrronium bromide, (2S,3’R)- is administered via various routes including by mouth, intravenous injection, on the skin, and via inhalation . It does not cross the blood–brain barrier and consequently has few to no central effects .

Subcellular Localization

Given its mechanism of action as a muscarinic antagonist, it is likely to interact with muscarinic receptors which are located in various cell types throughout the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Step 1: Synthesis of the cyclopentylhydroxyphenylacetyl intermediate, often involving the reaction of cyclopentylhydroxyphenylacetic acid with appropriate alcohols or alkylating agents under acidic conditions.

Step 2: Formation of the pyrrolidinium structure, typically achieved through a nucleophilic substitution reaction involving pyrrolidine and dimethylbromoacetate, followed by appropriate protection and deprotection steps.

Step 3: Final coupling reaction to link the pyrrolidinium and cyclopentylhydroxyphenylacetyl moieties under basic or neutral conditions, often using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods:

Industrial-scale production involves optimizing the above steps for high yield and purity, with careful control of reaction parameters like temperature, solvent choice, and reaction time. Continuous flow chemistry and large-scale batch reactors are often used.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Can undergo oxidation at various functional groups, leading to hydroxylation or ketone formation.

Reduction: Reduction reactions primarily target the cyclopentyl group, potentially converting it to cyclopentanol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or pyrrolidinium nitrogen.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like KMnO₄ (potassium permanganate) or PCC (Pyridinium chlorochromate).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogens, acids, or bases depending on the desired substitution.

Major Products:

Products vary widely based on reaction conditions, leading to diverse derivatives useful in further research or applications.

Comparación Con Compuestos Similares

Compounds with similar structures may include other pyrrolidinium-based molecules or those with cyclopentylhydroxyphenylacetyl groups.

Uniqueness:

Unique due to its specific combination of functional groups, providing a distinct set of chemical and biological properties not commonly seen in closely related compounds. Its ability to form various derivatives makes it versatile in research applications.

Conclusion:

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)- stands out due to its complex structure and diverse applications, making it a valuable compound in multiple fields of scientific research. Its unique properties and potential for modification make it a significant subject of study in both academic and industrial settings.

Propiedades

IUPAC Name |

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-POCMBTLOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129784-11-8 | |

| Record name | Glycopyrrolate, (2S,3'R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOPYRROLATE, (2S,3'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGB6MN0Z00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B141386.png)

![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)

![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)

![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)